molecular formula C14H9BrOS B2965100 10-Bromo-6H-benzo[c][1]benzothiepin-11-one CAS No. 1370250-34-2

10-Bromo-6H-benzo[c][1]benzothiepin-11-one

Cat. No.: B2965100
CAS No.: 1370250-34-2
M. Wt: 305.19
InChI Key: WHCMJMGCAWGAAN-UHFFFAOYSA-N
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Description

10-Bromo-6H-benzocbenzothiepin-11-one is a chemical compound that belongs to the class of benzothiepin derivatives These compounds are characterized by a fused ring system containing both sulfur and bromine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Bromo-6H-benzocbenzothiepin-11-one typically involves the bromination of 6H-benzocbenzothiepin-11-one. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .

Industrial Production Methods

Industrial production of 10-Bromo-6H-benzocbenzothiepin-11-one may involve a multi-step process starting from readily available precursors. The process includes the formation of the benzothiepin ring system followed by selective bromination. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

10-Bromo-6H-benzocbenzothiepin-11-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The sulfur atom in the benzothiepin ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted benzothiepin derivatives.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include alcohol derivatives.

Scientific Research Applications

10-Bromo-6H-benzocbenzothiepin-11-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 10-Bromo-6H-benzocbenzothiepin-11-one involves its interaction with specific molecular targets. The bromine atom and the benzothiepin ring system play crucial roles in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-Bromo-6H-benzocbenzothiepin-11-one is unique due to the presence of the bromine atom, which imparts specific reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

10-bromo-6H-benzo[c][1]benzothiepin-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrOS/c15-11-6-3-4-9-8-17-12-7-2-1-5-10(12)14(16)13(9)11/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHCMJMGCAWGAAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC=C2)Br)C(=O)C3=CC=CC=C3S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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